molecular formula C10H8ClN3O2 B1370617 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide CAS No. 91587-71-2

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide

Cat. No.: B1370617
CAS No.: 91587-71-2
M. Wt: 237.64 g/mol
InChI Key: LAFWUHGEVDKVFY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, where it acts as an inhibitor. This inhibition can affect the hydrolysis of various substrates, leading to changes in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways, leading to reduced cell proliferation and increased apoptosis. It also affects gene expression by binding to transcription factors, thereby altering the transcription of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function. These molecular interactions are critical for understanding how this compound influences biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is influenced by its interactions with cellular transporters and binding proteins, which determine its distribution and concentration within different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)isoxazole . The final step involves the reaction of 5-(4-chlorophenyl)isoxazole with hydrazine hydrate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-carboxamide
  • 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Uniqueness

5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its hydrazide functional group allows for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFWUHGEVDKVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649330
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91587-71-2
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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